2-(Hydroxymethyl)propane-1,3-diol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

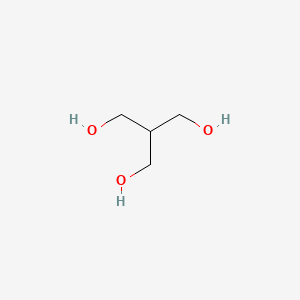

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c5-1-4(2-6)3-7/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRDXVJWXWOTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197010 | |

| Record name | Trimethylolmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4704-94-3 | |

| Record name | 2-(Hydroxymethyl)-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4704-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylolmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004704943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylolmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxymethyl)propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLOLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CJB6585WX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Hydroxymethyl)propane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-(Hydroxymethyl)propane-1,3-diol (CAS 4704-94-3), a versatile polyhydric alcohol. This document details its physical and chemical characteristics, spectroscopic data, and relevant experimental protocols. Furthermore, it explores its emerging role in drug development, particularly as a key building block in the synthesis of therapeutic oligonucleotides.

Core Chemical Properties

This compound, also known as tris(hydroxymethyl)methane or trimethylolmethane, is a triol featuring a central methane (B114726) core substituted with three hydroxymethyl groups. This structure imparts high polarity and water solubility to the molecule.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a ready reference for laboratory and developmental applications.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀O₃ | [1][2] |

| Molecular Weight | 106.12 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 63-68 °C (decomposes) | [3][4] |

| Boiling Point | 158 °C at 1.5 Torr | [4][5] |

| Flash Point | 89 °C (closed cup) | [3][4] |

| Density | 1.213 ± 0.06 g/cm³ (predicted) | [4][5] |

| pKa | 14.10 ± 0.10 (predicted) | [4] |

Chemical Reactivity and Stability

This compound is a stable compound under standard conditions, though it is incompatible with strong acids, strong oxidizing agents, acid chlorides, and acid anhydrides. Its three primary hydroxyl groups are the sites of its chemical reactivity, readily undergoing esterification and etherification reactions. This trifunctionality makes it a valuable branching monomer in the synthesis of more complex molecules and polymers.[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern. The NIST database provides a publicly available mass spectrum for this compound.[6]

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the replication and verification of the properties of this compound.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of a precursor with sodium methanolate.[4]

Procedure:

-

Dissolve the starting material (360 g, 0.86 mol) in methanol (B129727) (2 L).

-

Add sodium methanolate (139 g, 2.58 mol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 20 hours.

-

After the reaction is complete, remove the solvent by evaporation.

-

Wash the residue twice with chloroform (B151607) and combine the organic phases.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate.

-

Crystallize the concentrated product from isobutanol to yield white powdered this compound.[4]

Synthesis workflow for this compound.

Determination of Melting Point

The melting point of an organic solid can be determined by heating a small sample in a capillary tube and observing the temperature range over which it melts.

Procedure:

-

Seal one end of a capillary tube.

-

Introduce a small amount of the finely powdered solid into the capillary tube.

-

Attach the capillary tube to a thermometer.

-

Heat the sample slowly in a heating bath.

-

Record the temperature at which melting begins and the temperature at which the solid is completely liquefied.

Determination of Boiling Point

The boiling point is determined by heating the liquid in a tube with an inverted capillary and observing the temperature at which a steady stream of bubbles emerges.

Procedure:

-

Place a small amount of the liquid in a fusion tube.

-

Invert a sealed capillary tube into the fusion tube.

-

Heat the setup slowly and uniformly.

-

Note the temperature when a rapid and continuous stream of bubbles emerges from the capillary tube.

Determination of Solubility

Solubility is determined by adding a solute to a solvent at a constant temperature until no more solute dissolves.

Procedure:

-

Measure a known volume of the solvent into a test tube and record the temperature.

-

Weigh a known mass of the solute.

-

Add small, weighed portions of the solute to the solvent, shaking to dissolve after each addition.

-

Continue adding the solute until a saturated solution is formed (i.e., no more solute dissolves).

-

Calculate the mass of the dissolved solute to determine the solubility.

Role in Drug Development: Synthesis of 2-5A-Antisense Chimeras

A significant application of this compound in the realm of drug development is its use as a branching monomer in the synthesis of 2-5A-antisense chimeras. These chimeric molecules are designed to activate RNase L, a key enzyme in the innate immune response to viral infections.

The RNase L Pathway

RNase L is an endoribonuclease that, when activated, degrades both viral and cellular single-stranded RNA, thereby inhibiting protein synthesis and viral replication. The activation of RNase L is triggered by 2',5'-oligoadenylates (2-5A), which are synthesized by oligoadenylate (B1213165) synthetases (OAS) upon detection of double-stranded RNA, a hallmark of viral infection.

The RNase L activation pathway in innate immunity.

Synthesis of 2-5A-Antisense Chimeras

This compound serves as a trifunctional branching point for the solid-phase synthesis of these chimeras. The synthesis is carried out using the phosphoramidite (B1245037) method, a standard technique for oligonucleotide synthesis.[8][9]

General Experimental Workflow (Phosphoramidite Method):

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid-support-bound nucleoside.

-

Coupling: Reaction of the free 5'-hydroxyl group with the next phosphoramidite monomer, activated by a catalyst. This compound, with its three hydroxyl groups, can be introduced as a phosphoramidite to create a branching point.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

-

Cleavage and Deprotection: Release of the synthesized oligonucleotide from the solid support and removal of all protecting groups.

General workflow for the synthesis of 2-5A-antisense chimeras.

By incorporating this compound, multiple 2-5A moieties can be attached to a single antisense oligonucleotide, potentially enhancing the activation of RNase L and the therapeutic efficacy of the chimera. This approach represents a promising strategy for the development of novel antiviral and immunomodulatory drugs. The use of this simple triol as a versatile building block highlights its importance in advanced pharmaceutical synthesis.[10]

References

- 1. 4704-94-3|this compound|BLD Pharm [bldpharm.com]

- 2. 2-(HYDROXYMETHYL)-1,3-PROPANEDIOL | 4704-94-3 [chemicalbook.com]

- 3. 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl- [webbook.nist.gov]

- 4. Synthesis and biological activities of 8-substituted 2-5A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. Synthesis of 2',5'-oligoadenylate analogs containing an adenine acyclonucleoside and their ability to activate human RNase L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. blog.biosearchtech.com [blog.biosearchtech.com]

- 8. DNA寡核苷酸合成 [sigmaaldrich.com]

- 9. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of 2-(Hydroxymethyl)propane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(hydroxymethyl)propane-1,3-diol, a triol commonly known as trimethylolpropane (B17298) (TMP). This document details the core industrial methodologies, focusing on the widely implemented Aldol-Cannizzaro reaction pathway. Alternative routes, including the Aldol-Hydrogenation pathway and laboratory-scale syntheses, are also discussed. This guide is intended to be a valuable resource, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows to support research and development activities.

Introduction

This compound (Trimethylolpropane, TMP) is a key building block in various industrial applications, including the production of alkyd and polyester (B1180765) resins, polyurethanes, lubricants, and as a precursor in the synthesis of various coatings.[1] Its trifunctional nature, containing three primary hydroxyl groups, imparts desirable properties such as high thermal and hydrolytic stability to the resulting polymers.[1] The industrial production of TMP is dominated by the base-catalyzed reaction of n-butyraldehyde with an excess of formaldehyde (B43269).[2]

Core Synthesis Pathway: The Aldol-Cannizzaro Reaction

The most prevalent industrial method for synthesizing trimethylolpropane involves a two-stage reaction sequence: a crossed aldol (B89426) condensation followed by a crossed Cannizzaro reaction.[1][2] In this process, n-butyraldehyde reacts with formaldehyde in the presence of a basic catalyst.[3]

Reaction Mechanism

The overall synthesis can be summarized in the following two steps:

-

Aldol Condensation: n-Butyraldehyde undergoes an aldol reaction with two equivalents of formaldehyde. The absence of α-hydrogens in formaldehyde prevents its self-condensation and allows it to act solely as the electrophile. This step forms the intermediate, 2,2-bis(hydroxymethyl)butanal.[1]

-

Crossed Cannizzaro Reaction: The intermediate aldehyde, 2,2-bis(hydroxymethyl)butanal, then undergoes a crossed Cannizzaro reaction with another equivalent of formaldehyde in the presence of a stoichiometric amount of a strong base, typically sodium hydroxide (B78521) or calcium hydroxide.[2] This step yields trimethylolpropane and a formate (B1220265) salt as a byproduct.[3]

A visual representation of this reaction pathway is provided below.

Experimental Protocols

Industrial Scale Synthesis Example:

This protocol is a representative example of an industrial-scale synthesis of trimethylolpropane.

Materials:

-

n-Butyraldehyde (NBAL)

-

40% Formaldehyde aqueous solution

-

Sodium hydroxide

-

Phosphoric acid (for neutralization)

-

Solvent for extraction (e.g., n-butyl aldehyde or methyl ethyl ketone)

Procedure:

-

Reaction: An aqueous solution containing 4000 g of n-butyl aldehyde, 13330 g of a 40% formaldehyde aqueous solution, and 3236 g of sodium hydroxide is prepared in a suitable reactor.[3] The reaction mixture is heated to 50°C for one hour under atmospheric pressure.[3] The reaction can be carried out in a temperature range of 20 to 120°C for 0.2 to 3 hours under varying pressures (reduced, atmospheric, or increased).[3]

-

Formaldehyde Removal: After the reaction, unreacted formaldehyde is removed, typically by distillation or condensation.[3]

-

Extraction: The reaction mixture is then extracted with a solvent such as n-butyl aldehyde or methyl ethyl ketone to separate the crude trimethylolpropane from the aqueous layer containing the formate salt.[3] This yields a crude TMP solution.

-

Purification:

-

Acid Treatment and Heat Treatment: To improve purity and reduce color, the crude TMP can be treated with an acid, such as phosphoric acid, and heated. For example, after adding 0.1 g of phosphoric acid to 1000 g of the distillate, the mixture is heat-treated at 150°C for one hour under a pressure of 5 Torr.[3]

-

Distillation: The heat-treated product is then purified by distillation. A high-purity TMP (99.9%) can be obtained by distillation at 150°C under a reduced pressure of 1 Torr using a packed column.[3]

-

A general workflow for a typical synthesis and purification process is illustrated below.

Quantitative Data

The yield and purity of trimethylolpropane are highly dependent on the reaction conditions. The following table summarizes key quantitative data from various sources.

| Parameter | Value | Reference |

| Reactants | ||

| n-Butyraldehyde | 4000 g | [3] |

| 40% Formaldehyde | 13330 g | [3] |

| Sodium Hydroxide | 3236 g | [3] |

| Reaction Conditions | ||

| Temperature | 50°C | [3] |

| Time | 1 hour | [3] |

| Pressure | Atmospheric | [3] |

| Purification | ||

| Heat Treatment Temperature | 150°C | [3] |

| Heat Treatment Pressure | 5 Torr | [3] |

| Distillation Temperature | 150°C | [3] |

| Distillation Pressure | 1 Torr | [3] |

| Product | ||

| Purity (after distillation) | 99.9% | [3] |

| Yield of TMP | 57.5% | [2] |

| Yield of di-TMP (byproduct) | 28.1% | [2] |

| Total Yield (TMP + di-TMP) | 85.6% | [2] |

Alternative Synthesis Pathways

While the Aldol-Cannizzaro route is dominant, other methods for synthesizing trimethylolpropane and its analogs exist.

Aldol-Hydrogenation Pathway

This pathway is an alternative to the Cannizzaro reaction for the reduction of the intermediate aldehyde. It involves the catalytic hydrogenation of 2,2-bis(hydroxymethyl)butanal. This method avoids the formation of formate salts as byproducts. The hydrogenation can be carried out using various catalysts, and the reaction conditions, such as temperature and pressure, can be optimized to maximize the yield of trimethylolpropane.[4][5]

Laboratory-Scale Synthesis via Malonate Esters

For laboratory-scale synthesis, a common route involves the reaction of diethyl malonate with formaldehyde.[6] This method is useful for producing smaller quantities of this compound and its derivatives for research purposes.

Experimental Protocol Snippet (Malonate Route):

-

A solution of formaldehyde is placed in a beaker with potassium bicarbonate.[6]

-

Diethyl malonate is added dropwise while maintaining the temperature at 25-30°C.[6]

-

After the reaction, the mixture is extracted with ether, dried, and the solvent is removed.[6]

-

The resulting diethyl bis(hydroxymethyl)malonate can then be reduced to yield this compound.

Characterization Data

The identity and purity of the synthesized this compound are typically confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful tool for confirming the structure of trimethylolpropane. The expected signals in a 1H NMR spectrum (in D2O) are:

-

A triplet corresponding to the methyl protons (-CH3)

-

A quartet corresponding to the methylene (B1212753) protons of the ethyl group (-CH2CH3)

-

A singlet corresponding to the six hydroxymethyl protons (-CH2OH)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~0.86 | Triplet | -CH3 |

| ~1.31 | Quartet | -CH2CH3 |

| ~3.51 | Singlet | -CH2OH |

Note: Chemical shifts can vary slightly depending on the solvent and instrument.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the trimethylolpropane and to identify any byproducts or impurities. The retention time in the gas chromatogram helps to identify the compound, while the mass spectrum provides information about its molecular weight and fragmentation pattern.[8][9]

Conclusion

The synthesis of this compound, or trimethylolpropane, is a well-established industrial process, with the Aldol-Cannizzaro reaction being the most economically viable and widely used method. This guide has provided a detailed overview of this primary synthesis pathway, including the reaction mechanism, experimental protocols, and quantitative data. Alternative synthesis routes and key characterization techniques have also been presented to offer a comprehensive resource for researchers, scientists, and professionals in drug development and related fields. The provided information aims to facilitate a deeper understanding of the synthesis of this important chemical building block and to support further research and process optimization.

References

- 1. benchchem.com [benchchem.com]

- 2. Trimethylolpropane synthesis - chemicalbook [chemicalbook.com]

- 3. US6344592B1 - Method of producing highly pure trimethylolpropane - Google Patents [patents.google.com]

- 4. CN104140358A - Method for preparing trimethylolpropane through hydrogenation - Google Patents [patents.google.com]

- 5. CN103274899A - Preparation method of trimethylolpropane - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Trimethylolpropane(77-99-6) 1H NMR spectrum [chemicalbook.com]

- 8. journal.bcrec.id [journal.bcrec.id]

- 9. researchgate.net [researchgate.net]

Spectroscopic Data of Tris(hydroxymethyl)methane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for tris(hydroxymethyl)methane, a crucial buffer and intermediate in pharmaceutical and biological research. This document details experimental protocols and presents quantitative data in a clear, tabular format to facilitate its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a powerful analytical technique for elucidating molecular structure. Below are the ¹H and ¹³C NMR spectral data for tris(hydroxymethyl)methane in two common deuterated solvents, Deuterium (B1214612) Oxide (D₂O) and Dimethyl Sulfoxide-d₆ (DMSO-d₆).

¹H NMR Spectral Data

The ¹H NMR spectrum of tris(hydroxymethyl)methane is characterized by the resonance of the methylene (B1212753) protons (-CH₂). Due to the molecule's symmetry, all six methylene protons are chemically equivalent, resulting in a single signal. The chemical shift of the hydroxyl (-OH) and amine (-NH₂) protons can vary depending on the solvent, concentration, and temperature, and in D₂O, these labile protons are exchanged with deuterium and are often not observed.

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| D₂O | 3.60 | Singlet | -CH₂ |

| DMSO-d₆ | 3.23 | Singlet | -CH₂ |

| DMSO-d₆ | 4.35 | Triplet | -OH |

| DMSO-d₆ | 2.95 | Broad Singlet | -NH₂ |

Note: The chemical shifts of -OH and -NH₂ protons in DMSO-d₆ are concentration and temperature-dependent and may show coupling to each other and to the methylene protons under certain conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of tris(hydroxymethyl)methane is simple due to the molecule's symmetry, showing two distinct signals corresponding to the methylene carbons and the quaternary carbon.

| Solvent | Chemical Shift (δ) ppm | Assignment |

| D₂O | 62.5 | -CH₂ |

| D₂O | 59.8 | C-NH₂ |

| DMSO-d₆ | 61.2 | -CH₂ |

| DMSO-d₆ | 58.7 | C-NH₂ |

Infrared (IR) Spectroscopic Data

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of tris(hydroxymethyl)methane is dominated by absorptions from the O-H, N-H, C-H, and C-O bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching (hydrogen-bonded) |

| 3000 - 2850 | Medium | C-H stretching |

| 1650 - 1580 | Medium | N-H bending (scissoring) |

| 1470 - 1450 | Medium | C-H bending (scissoring) |

| 1350 - 1260 | Medium | O-H bending |

| 1080 - 1000 | Strong | C-O stretching |

| 910 - 665 | Medium, Broad | N-H wagging |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of tris(hydroxymethyl)methane.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of tris(hydroxymethyl)methane into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the desired deuterated solvent (D₂O or DMSO-d₆).

-

Vortex the mixture until the solid is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

3.1.2. Instrument Parameters (Typical for a 400 MHz Spectrometer)

-

¹H NMR:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

Temperature: 298 K

-

-

¹³C NMR:

-

Number of scans: 1024-4096 (or more, depending on concentration)

-

Relaxation delay: 2-5 seconds

-

Pulse width: 30-45°

-

Spectral width: -10 to 220 ppm

-

Temperature: 298 K

-

3.1.3. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually or automatically.

-

Calibrate the chemical shift scale using the residual solvent peak (D₂O: ~4.79 ppm; DMSO-d₆: ~2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Perform baseline correction.

Infrared (IR) Spectroscopy

3.2.1. KBr Pellet Method

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for at least 2-3 hours and store it in a desiccator.[1]

-

Grind 1-2 mg of tris(hydroxymethyl)methane with 100-200 mg of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][2]

-

Transfer the powder to a pellet die.

-

Apply pressure (typically 8-10 metric tons) using a hydraulic press to form a transparent or translucent pellet.[3]

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum.

3.2.2. Attenuated Total Reflectance (ATR) Method

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[2][4]

-

Acquire a background spectrum of the clean, empty ATR crystal.[5]

-

Place a small amount of the solid tris(hydroxymethyl)methane sample onto the center of the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.[4]

-

Acquire the sample spectrum.

-

After the measurement, clean the crystal surface thoroughly.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of tris(hydroxymethyl)methane.

This guide provides essential spectroscopic data and methodologies for the analysis of tris(hydroxymethyl)methane. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and pharmaceutical sciences.

References

- 1. shimadzu.com [shimadzu.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]

- 4. agilent.com [agilent.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

An In-depth Technical Guide to the Physical Characteristics of 2-(Hydroxymethyl)propane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical characteristics of 2-(Hydroxymethyl)propane-1,3-diol, a compound also widely known as trimethylolpropane (B17298) (TMP). This document is intended to serve as a valuable resource for professionals in research, science, and drug development who require precise data on this versatile chemical intermediate.

Core Physical and Chemical Properties

This compound is a triol, an organic compound containing three hydroxyl functional groups. Its structure lends itself to a variety of applications, including the synthesis of polyesters, polyurethanes, alkyd resins, and synthetic lubricants. An understanding of its physical properties is crucial for its effective use in these and other applications.

| Property | Value |

| Molecular Formula | C₆H₁₄O₃ |

| Molecular Weight | 134.17 g/mol |

| Appearance | Colorless to white crystalline solid with a faint odor.[1] It can be found in the form of flakes or powder at ambient temperatures and is hygroscopic.[2] |

| Melting Point | 58 °C (136 °F; 331 K)[1][3] |

| Boiling Point | 289 °C (552 °F; 562 K)[1][3] |

| Density | 1.084 g/mL[1][3] |

| Solubility | Soluble in water and alcohol.[3] Insoluble in benzene (B151609) and carbon tetrachloride.[4] |

| Flash Point | 172 °C (342 °F; 445 K)[5] |

| Autoignition Temperature | Approximately 375 °C[4] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Principle: A small, finely powdered sample of the solid is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small amount of the dry this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

Boiling Point Determination (Distillation Method)

For non-volatile solids with a distinct boiling point, a distillation method can be employed, though this is more common for liquids. For high-boiling solids like trimethylolpropane, distillation is typically performed under reduced pressure.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Vacuum source (for reduced pressure distillation)

Procedure:

-

A sample of this compound is placed in the distillation flask.

-

The apparatus is assembled for simple distillation. For high-boiling point compounds, a vacuum is applied to reduce the pressure.

-

The sample is heated gently.

-

The temperature is recorded when the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

Density Determination (Pycnometer Method)

The density of a solid can be accurately determined using a pycnometer, which is a flask with a precise, known volume.

Principle: The density is calculated from the mass of the sample and the volume it displaces.

Apparatus:

-

Pycnometer

-

Analytical balance

-

A liquid in which the solid is insoluble (e.g., a hydrocarbon solvent)

Procedure:

-

The mass of the clean, dry pycnometer is determined.

-

A known mass of this compound is added to the pycnometer.

-

The pycnometer is filled with a liquid of known density in which the solid is insoluble. Any air bubbles are removed.

-

The total mass of the pycnometer containing the solid and the liquid is measured.

-

The volume of the solid is determined by the difference between the known volume of the pycnometer and the volume of the liquid added.

-

The density is calculated by dividing the mass of the solid by its determined volume.

Solubility Determination

A qualitative assessment of solubility is crucial for understanding how this compound will behave in various solvent systems.

Principle: A small, known amount of the solute is added to a known volume of the solvent, and the extent of dissolution is observed.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Graduated cylinders or pipettes

Procedure:

-

A small, pre-weighed amount of this compound (e.g., 100 mg) is placed in a test tube.

-

A specific volume of the solvent (e.g., 1 mL of water) is added to the test tube.

-

The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

The mixture is visually inspected to determine if the solid has completely dissolved.

-

If the solid dissolves, it is reported as soluble under the specified conditions. If it does not dissolve or only partially dissolves, it is reported as insoluble or sparingly soluble. This process is repeated with different solvents.

Physical State Transitions

The physical state of this compound is dependent on temperature. The following diagram illustrates the relationship between its physical states under standard atmospheric pressure.

Caption: Phase transitions of this compound.

References

The Solubility of Trimethylolmethane: A Technical Guide

Introduction

Trimethylolmethane (TMM), systematically known as 2-(hydroxymethyl)-2-methylpropane-1,3-diol, is a versatile polyol used extensively as a building block in the synthesis of polymers, including alkyd resins, polyesters, and polyurethanes. Its compact, neopentyl structure and three primary hydroxyl groups impart unique properties to the resulting polymers, such as excellent thermal and chemical resistance. A thorough understanding of TMM's solubility in various solvents is paramount for its application in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of Trimethylolmethane in different solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of Trimethylolmethane is influenced by the nature of the solvent, temperature, and pressure. Generally, its polyol structure allows for strong hydrogen bonding, leading to high solubility in polar protic solvents. The following table summarizes the available quantitative and qualitative solubility data for Trimethylolmethane in a range of common solvents.

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100g of Solvent) | Notes |

| Water | H₂O | 25 | 140[1] | - |

| Ethanol | C₂H₅OH | - | Miscible[1] | Soluble in all proportions. |

| Methanol | CH₃OH | - | Data not available | Expected to be highly soluble. |

| n-Propanol | C₃H₇OH | - | Data not available | Expected to be soluble. |

| Isopropanol | C₃H₇OH | - | Data not available | Expected to be soluble. |

| n-Butanol | C₄H₉OH | - | Data not available | Expected to be soluble. |

| Acetic Acid | CH₃COOH | - | Very Soluble[1] | - |

| Dioxane | C₄H₈O₂ | - | Data not available | Studies indicate lower solubility compared to alcohols.[2] |

| Methyl Acetate (B1210297) | C₃H₆O₂ | - | Data not available | - |

| Ethyl Acetate | C₄H₈O₂ | - | Data not available | - |

| Diethyl Ether | (C₂H₅)₂O | - | Insoluble[1] | - |

| Benzene | C₆H₆ | - | Insoluble[1] | - |

Note: The solubility of Trimethylolmethane in methanol, ethanol, n-propanol, isopropanol, dioxane, butanol, methyl acetate, and ethyl acetate has been measured and is known to increase with temperature.[2][3] However, specific quantitative data from these studies were not publicly available.

Experimental Protocols

The determination of solid-liquid solubility is a critical experimental procedure in chemical research. The most common and reliable methods for determining the solubility of a solid like Trimethylolmethane in a liquid solvent are the equilibrium method (also known as the shake-flask method) and the gravimetric method.

Equilibrium (Shake-Flask) Method

This method is considered the gold standard for determining thermodynamic solubility.[4] It involves allowing a mixture of the solute and solvent to reach equilibrium at a constant temperature, followed by the analysis of the saturated solution.

Materials and Equipment:

-

Trimethylolmethane (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (solvent-compatible)

-

Volumetric flasks

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC, or a calibrated refractometer)

Procedure:

-

Sample Preparation: Add an excess amount of Trimethylolmethane to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that the solution becomes saturated.[4]

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a thermostatic shaker set to the desired constant temperature. Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached.[4] The time required for equilibration can vary depending on the solute, solvent, and agitation speed.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for a period to allow the excess solid to sediment. For fine particles, centrifugation at the same temperature may be necessary to achieve a clear separation.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. It is critical to avoid aspirating any solid particles.

-

Filtration: Immediately filter the collected supernatant through a syringe filter that is compatible with the solvent and has a pore size small enough to remove any remaining micro-particles (e.g., 0.45 µm).

-

Analysis: Accurately dilute the filtered saturated solution with a known volume of the pure solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted solution to determine the concentration of Trimethylolmethane.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in the desired units (e.g., g/100g solvent, mol/L).

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility, especially when the solute is non-volatile.[5] It involves evaporating the solvent from a known mass or volume of the saturated solution and weighing the remaining solid solute.

Materials and Equipment:

-

Trimethylolmethane

-

Solvent of interest

-

Conical flasks or beakers

-

Thermostatic water bath

-

Analytical balance

-

Evaporating dish (pre-weighed)

-

Pipettes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of Trimethylolmethane in the chosen solvent at a specific temperature as described in the equilibrium method (steps 1 and 2).

-

Sampling: After ensuring the solution is saturated and any excess solid has settled, carefully pipette a known volume (e.g., 10 mL) of the clear supernatant into a pre-weighed evaporating dish.[5]

-

Weighing the Saturated Solution: Weigh the evaporating dish containing the saturated solution to determine the total mass of the solution.

-

Evaporation: Carefully evaporate the solvent from the solution. This can be done on a steam bath or in a fume hood. For temperature-sensitive materials, evaporation under reduced pressure may be necessary.

-

Drying: Once the solvent has been removed, place the evaporating dish in a drying oven set to a temperature below the melting point of Trimethylolmethane (approximately 202-205 °C) to remove any residual solvent. Dry the sample to a constant weight.[5]

-

Final Weighing: After cooling the evaporating dish in a desiccator to room temperature, weigh it to determine the mass of the dry Trimethylolmethane.

-

Calculation:

-

Mass of solute = (Mass of dish + dry solute) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry solute)

-

Solubility = (Mass of solute / Mass of solvent) * 100

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a solid compound in a liquid solvent using the equilibrium method.

Caption: A flowchart outlining the key steps in the equilibrium method for solubility determination.

References

An In-depth Technical Guide to the Safety and Handling of 2-(Hydroxymethyl)propane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

This guide provides a comprehensive overview of the safety and handling procedures for 2-(Hydroxymethyl)propane-1,3-diol, also known as trimethylolpropane (B17298) (TMP). The information is intended to support researchers, scientists, and professionals in drug development in the safe use and management of this chemical in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to white, odorless, hygroscopic crystalline solid.[1][2] It is a triol, containing three hydroxy functional groups, which makes it a versatile building block in the polymer industry.[1][3]

| Property | Value | Reference |

| Chemical Formula | C6H14O3 | [1][3][4] |

| Molar Mass | 134.17 g/mol | [1][3][4] |

| Appearance | White crystalline solid | [1][3][4] |

| Odor | Faint odor or odorless | [1][4] |

| Melting Point | 58 °C (136 °F; 331 K) | [1] |

| Boiling Point | 289 °C (552 °F; 562 K) | [1] |

| Density | 1.084 g/mL | [1] |

| Solubility | Highly soluble in water and most polar solvents. | [2][3] |

Toxicological Data

The acute toxicity of this compound is generally low. However, it can cause skin and eye irritation.

| Test | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 2,000 mg/kg | [3] |

| Acute Dermal Toxicity (LD50) | Rat | Dermal | > 13,200 mg/kg | [3] |

| Eye Irritation | Rabbit | Ocular | Irritating to eyes | [3] |

| Skin Irritation | Rabbit | Dermal | Causes skin irritation | [3] |

| Skin Sensitization | - | - | May cause an allergic skin reaction | [3] |

Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary and not fully available in the public domain, this section outlines the general methodologies for key toxicological and safety assessments based on established guidelines and available literature.

Acute Oral Toxicity (LD50) Determination

The acute oral toxicity is typically determined using a method like the Up-and-Down Procedure (UDP) as outlined in OECD Test Guideline 425.

Methodology:

-

Animal Model: Young adult rats of a standard strain are used.

-

Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycles.

-

Dosing: A limit test is often performed first. If further testing is needed, animals are dosed sequentially. The dose for each subsequent animal is adjusted up or down based on the outcome for the previous animal.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a set period, typically 14 days.

-

Data Analysis: The LD50 is calculated using statistical methods appropriate for the UDP.

Dermal Irritation Study

Dermal irritation potential is assessed following guidelines such as OECD Test Guideline 404.

Methodology:

-

Animal Model: Albino rabbits are the preferred species.

-

Test Substance Application: A small amount of the test substance is applied to a shaved patch of skin on the back of the rabbit and covered with a gauze patch.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The severity of the skin reactions is scored using a standardized system.

Eye Irritation Test

Eye irritation studies are conducted according to guidelines like OECD Test Guideline 405.

Methodology:

-

Animal Model: Albino rabbits are used.

-

Test Substance Instillation: A small, measured amount of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

Observation: The eyes are examined for redness, swelling, and discharge at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.

-

Scoring: The ocular reactions are scored based on a standardized scale.

Safety and Handling Procedures

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure.

Caption: Required Personal Protective Equipment for handling this compound.

Engineering Controls

Proper engineering controls are the primary line of defense in minimizing exposure risk.

Caption: Essential engineering controls for a safe laboratory environment.

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. | [5] |

| Skin Contact | Wash skin with plenty of water. If skin irritation occurs, get medical advice/attention. | [5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [5] |

| Ingestion | Rinse mouth out with water. If you feel unwell, seek medical advice. | [5] |

Fire Fighting Measures

This compound is combustible.

-

Suitable Extinguishing Media: Dry chemical powder, alcohol-resistant foam, carbon dioxide (CO2).[5]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[5]

-

Protective Equipment: Do not attempt to take action without suitable protective equipment.[5]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Avoid contact with skin, eyes, and clothing. Use personal protective equipment as required.[5]

-

Environmental Precautions: Avoid release to the environment.[5]

-

Methods for Cleaning Up: Clean contaminated surfaces with an excess of water.[5]

Storage and Disposal

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[5]

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: A logical workflow for the safe laboratory use of this compound.

Conclusion

While this compound has a relatively low acute toxicity profile, it is imperative to adhere to strict safety protocols to mitigate the risks of skin and eye irritation. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can ensure a safe working environment. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.

References

The Discovery and Enduring Legacy of Tris(hydroxymethyl)aminomethane: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Tris(hydroxymethyl)aminomethane, commonly known as Tris, is a cornerstone of modern biochemistry and molecular biology. Its widespread use as a biological buffer is a testament to its favorable chemical properties and compatibility with a vast array of biological systems. This technical guide delves into the discovery, history, and fundamental characteristics of Tris, providing detailed experimental protocols and quantitative data to support its application in research and drug development.

A Historical Perspective: The Genesis of a Ubiquitous Buffer

The story of Tris is intrinsically linked to the pioneering work of Dr. Norman E. Good and his colleagues in the 1960s.[1][2] Prior to their research, the options for buffering biological reactions were limited and often fraught with complications. Commonly used buffers like phosphates could precipitate essential divalent cations, while others were toxic or interfered with the biological processes under investigation.[3][4]

In a seminal 1966 publication, Good and his team introduced a series of zwitterionic buffers, which included Tris, designed specifically for biological research.[2][5] Their selection was based on a stringent set of criteria aimed at creating "Good's buffers": a pKa value between 6 and 8, high water solubility, minimal penetration of biological membranes, and a lack of interference with biological reactions or analytical measurements.[6][7][8] Tris, with its pKa of approximately 8.1 at 25°C, fit well within these parameters and quickly gained favor for its efficacy in the physiologically relevant pH range of 7 to 9.[9][10]

The adoption of Tris was rapid and widespread, revolutionizing techniques in molecular biology, electrophoresis, chromatography, and cell culture by providing a stable and reliable pH environment.[7][9]

Physicochemical Properties of Tris

The utility of Tris as a buffer stems from its unique chemical structure, possessing a primary amine and three hydroxymethyl groups.[11] These functional groups contribute to its buffering capacity and solubility. A comprehensive summary of its key physicochemical properties is presented below.

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₁₁NO₃ | [12] |

| Molecular Weight | 121.14 g/mol | [12][13][14] |

| Appearance | White crystalline powder | [15] |

| Melting Point | 167-172 °C | [13][15] |

| Boiling Point | 219-220 °C at 10 mmHg | [13][14] |

| pKa at 25°C | 8.06 - 8.1 | [16][17] |

| Useful pH Range | 7.0 - 9.0 | [9][10] |

| Solubility in Water | 550 g/L at 25 °C | [15] |

Temperature Dependence of pKa

A critical consideration when using Tris buffer is the significant effect of temperature on its pKa, and consequently, the pH of the solution. The pKa of Tris decreases as the temperature increases, with a reported change of approximately -0.028 to -0.031 pH units per degree Celsius rise in temperature. This property must be accounted for when preparing Tris buffers for experiments that will be conducted at temperatures other than room temperature.

| Temperature (°C) | pKa |

| 5 | ~8.6 |

| 20 | 8.3 |

| 25 | 8.06 |

| 37 | 7.82 |

(Note: The pKa values at temperatures other than 25°C are extrapolated based on the reported temperature coefficient and should be considered approximate. It is always recommended to verify the pH of the buffer at the experimental temperature.)

Industrial Synthesis of Tris(hydroxymethyl)aminomethane

The industrial production of Tris is a well-established process that typically involves two main steps: a base-catalyzed condensation reaction followed by hydrogenation.

-

Condensation (Henry Reaction): The synthesis begins with the reaction of nitromethane (B149229) with an excess of formaldehyde (B43269) in the presence of a base catalyst. This is a series of Henry reactions where the formaldehyde molecules are added to the alpha carbon of the nitromethane. The intermediate product is tris(hydroxymethyl)nitromethane (B93346), (HOCH₂)₃CNO₂.[12][18]

-

Hydrogenation: The tris(hydroxymethyl)nitromethane intermediate is then reduced to the final product, Tris(hydroxymethyl)aminomethane. This is typically achieved through catalytic hydrogenation using a catalyst such as Raney nickel under pressure.[18][19]

Experimental Protocols

The following are detailed methodologies for the preparation of common Tris-based buffers for various laboratory applications.

Preparation of 1 M Tris-HCl Stock Solution (pH 8.0)

This protocol describes the preparation of a 1 Molar stock solution of Tris-HCl at pH 8.0.

Materials:

-

Tris(hydroxymethyl)aminomethane (Tris base), MW = 121.14 g/mol

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Graduated cylinder

-

Beaker

Procedure:

-

Weigh out 121.14 g of Tris base and transfer it to a beaker.[20]

-

Add approximately 800 mL of deionized water and a magnetic stir bar.[20]

-

Place the beaker on a magnetic stirrer and stir until the Tris base is completely dissolved.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Slowly add concentrated HCl to the Tris solution while continuously monitoring the pH. Caution: The addition of HCl is an exothermic reaction and will cause the temperature of the solution to increase. Allow the solution to cool to room temperature before making final pH adjustments, as the pH of Tris is temperature-dependent.

-

Continue adding HCl until the pH of the solution at room temperature is 8.0.

-

Transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.

-

Sterilize the solution by autoclaving if required for your application. Store at room temperature.

Preparation of 10x Tris-Glycine-SDS Running Buffer for SDS-PAGE

This protocol details the preparation of a 10x concentrated running buffer for protein electrophoresis (SDS-PAGE).

Materials:

-

Tris base, MW = 121.14 g/mol

-

Glycine, MW = 75.07 g/mol

-

Sodium Dodecyl Sulfate (SDS)

-

Deionized water

-

Beaker

-

Magnetic stirrer and stir bar

-

Graduated cylinder

Procedure:

-

To prepare 1 L of 10x Tris-Glycine-SDS running buffer, weigh out 30.3 g of Tris base and 144 g of Glycine.[21]

-

Transfer the Tris base and Glycine to a 2 L beaker and add approximately 750 mL of deionized water.[21]

-

Stir the solution until all the reagents are completely dissolved.

-

Add 50 mL of a 20% (w/v) SDS solution (or 10 g of solid SDS).

-

Transfer the solution to a 1 L graduated cylinder and adjust the final volume to 1 L with deionized water.

-

The pH of this 10x solution should be approximately 8.3 and typically does not require adjustment.[21]

-

For use, dilute this 10x stock solution to 1x with deionized water (e.g., add 100 mL of 10x buffer to 900 mL of deionized water).

Preparation of 10 mM Tris-HCl Buffer (pH 7.4) for Nucleic Acid Resuspension

This protocol is for the preparation of a low-molarity Tris buffer commonly used for resuspending DNA and RNA pellets.

Materials:

-

1 M Tris-HCl stock solution (pH 7.4, prepared as in section 4.1, adjusting the final pH to 7.4)

-

Nuclease-free water

-

Sterile conical tubes or bottles

Procedure:

-

To prepare 100 mL of 10 mM Tris-HCl, pH 7.4, add 1 mL of the 1 M Tris-HCl, pH 7.4 stock solution to 99 mL of nuclease-free water.[22]

-

Mix the solution thoroughly by inverting the container several times.

-

Store the buffer in sterile aliquots at room temperature or 4°C.

Conclusion

From its rational design as part of the "Good's buffers" series to its current status as an indispensable laboratory staple, Tris(hydroxymethyl)aminomethane has had a profound impact on biological and biomedical research. Its favorable buffering capacity in the physiological pH range, coupled with its general inertness in biological systems, has secured its place in countless experimental protocols. A thorough understanding of its physicochemical properties, particularly its temperature-dependent pKa, is crucial for its effective and accurate use. The detailed protocols provided in this guide serve as a practical resource for researchers, enabling the consistent and reliable preparation of Tris-based buffers for a wide array of scientific applications.

References

- 1. goldbio.com [goldbio.com]

- 2. benchchem.com [benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. gatescientific.com [gatescientific.com]

- 5. promega.com [promega.com]

- 6. Good's buffers - Wikipedia [en.wikipedia.org]

- 7. bostonbioproducts.com [bostonbioproducts.com]

- 8. What is a Good's Buffer? - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 9. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]

- 10. Tris - Wikipedia [en.wikipedia.org]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. Tris(hydroxymethyl)aminomethane synthesis - chemicalbook [chemicalbook.com]

- 13. Tris(hydroxymethyl)aminomethane [sigmaaldrich.com]

- 14. Tris(hydroxymethyl)aminomethane | C4H11NO3 | CID 6503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 77-86-1 CAS MSDS (Tris(hydroxymethyl)aminomethane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. Tris hcl buffer pka value: key to maintaining experimental stability - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 18. Two Preparation Methods Of Tris Hydroxymethyl Aminomethane TRIS Base 77-86-1 [vacutaineradditives.com]

- 19. US4233245A - Preparation of tris(hydroxymethyl)aminomethane - Google Patents [patents.google.com]

- 20. neb.com [neb.com]

- 21. laboratorynotes.com [laboratorynotes.com]

- 22. horizondiscovery.com [horizondiscovery.com]

A Theoretical Exploration of 2-(Hydroxymethyl)propane-1,3-diol Conformation: An In-depth Guide

Abstract

This technical guide provides a detailed theoretical overview of the conformational landscape of 2-(hydroxymethyl)propane-1,3-diol, a molecule of interest in materials science and as a building block in chemical synthesis. Due to the limited availability of direct theoretical studies on this specific molecule, this guide leverages experimental crystal structure data and draws parallels from comprehensive computational analyses of its close structural analogue, pentaerythritol (B129877). This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's probable conformations, the role of intramolecular hydrogen bonding, and the computational methodologies pertinent to its study.

Introduction

This compound, also known as tris(hydroxymethyl)methane, is a polyol containing a central carbon atom bonded to a hydrogen and three hydroxymethyl groups. The molecule's flexibility, arising from the rotation around its carbon-carbon and carbon-oxygen single bonds, gives rise to a complex conformational space. Understanding the preferred three-dimensional structures of this molecule is crucial for predicting its physical and chemical properties, including its reactivity, solvation characteristics, and its interactions in larger molecular assemblies.

Theoretical and computational chemistry provide powerful tools for exploring the potential energy surface of flexible molecules and identifying stable conformers.[1] Methods such as Density Functional Theory (DFT) and ab initio calculations can elucidate the relative energies of different conformations and the transition states that separate them.[1][2] This guide will synthesize available experimental data with theoretical insights from analogous systems to present a cohesive picture of this compound's conformational behavior.

Conformational Analysis: A Hybrid Approach

In the absence of dedicated computational studies on this compound, we adopt a hybrid approach that combines experimental crystal structure data with theoretical findings for the structurally similar molecule, pentaerythritol (C(CH₂OH)₄).

Insights from X-ray Crystallography

The crystal structure of this compound reveals its conformation in the solid state. In the crystalline form, the molecule's geometry is influenced by intermolecular forces, primarily an extensive network of hydrogen bonds. One study has shown that in the crystal lattice, the molecule of 2-(hydroxymethyl)-1,3-propanediol lies across a mirror plane. The molecules are linked by three O—H⋯O hydrogen bonds, which combine to form sheets.

Theoretical Insights from the Analogue: Pentaerythritol

Pentaerythritol serves as an excellent model for understanding the conformational preferences of this compound. Both molecules feature a central quaternary carbon atom and multiple hydroxymethyl groups, making them susceptible to similar intramolecular interactions, most notably hydrogen bonding.

Theoretical studies on pentaerythritol have identified several stable conformers, with their relative energies being highly dependent on the intricate network of intramolecular hydrogen bonds. The most stable conformers are those that maximize the number and strength of these interactions, often leading to compact, cage-like structures. The rotation of the hydroxymethyl groups is the primary determinant of the conformational landscape.

Probable Conformations of this compound

Based on the analysis of pentaerythritol, the conformational space of this compound is likely dominated by conformers that allow for the formation of intramolecular hydrogen bonds between the three hydroxyl groups. The key dihedral angles to consider are those around the C-C bonds (O-C-C-H) and the C-O bonds (C-C-O-H).

It is hypothesized that the most stable conformers will exhibit a cooperative network of hydrogen bonds, where one hydroxyl group acts as a hydrogen bond donor to a second, which in turn donates to the third. This would create a cyclic or pseudo-cyclic arrangement.

Quantitative Data

While specific computationally derived quantitative data for this compound is not available in the literature, the following table presents a hypothetical summary of expected data for its low-energy conformers, based on typical results from DFT calculations on analogous polyols.[3]

| Conformer ID | Point Group Symmetry (approx.) | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Intramolecular H-bonds |

| Conf-A | C₁ | 0.00 | O1-C1-C2-H: ~60, C1-C2-O2-H2: ~180 | 2 (O2-H...O1, O3-H...O2) |

| Conf-B | C₁ | 0.85 | O1-C1-C2-H: ~-60, C1-C2-O2-H2: ~60 | 1 (O1-H...O3) |

| Conf-C | C₃ | 1.50 | O1-C1-C2-H: ~180, C1-C2-O2-H2: ~180 | 0 |

| Conf-D | Cₛ | 2.10 | O1-C1-C2-H: ~0, C1-C2-O2-H2: ~0 | 1 (O2-H...O1) |

Note: This data is illustrative and intended to represent the type of information that would be obtained from a detailed computational study. The dihedral angles and hydrogen bonding patterns are hypothetical.

Experimental Protocols / Computational Methodologies

To perform a thorough theoretical investigation of the conformational landscape of this compound, the following computational protocol, adapted from studies on similar molecules, is recommended.[1][3]

Conformational Search

A systematic or stochastic conformational search should be initially performed using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., GFN2-xTB), to identify a broad range of potential low-energy conformers.

Geometry Optimization and Frequency Calculations

The unique conformers identified in the initial search should then be subjected to geometry optimization using a more robust quantum mechanical method. Density Functional Theory (DFT) is a widely used and suitable approach.[4][5]

-

Functional: A hybrid functional, such as B3LYP, or a range-separated functional, like ωB97X-D, is recommended. The inclusion of a dispersion correction (e.g., -D3 or -D4) is crucial for accurately describing the weak intramolecular interactions, including hydrogen bonding.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), or a correlation-consistent basis set, like aug-cc-pVTZ, should be employed to provide a good balance between accuracy and computational cost.

Following geometry optimization, frequency calculations should be performed at the same level of theory to confirm that each structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections to enthalpy and Gibbs free energy).

Single-Point Energy Refinement

For a more accurate determination of the relative energies of the conformers, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory, such as a larger basis set or a more sophisticated ab initio method like Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)).[6]

Visualizations

Logical Workflow for Conformational Analysis

Caption: A typical workflow for the theoretical conformational analysis of a flexible molecule.

Intramolecular Hydrogen Bonding Network

References

- 1. benchchem.com [benchchem.com]

- 2. ijert.org [ijert.org]

- 3. researchgate.net [researchgate.net]

- 4. Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. [2110.06010] Ab initio Calculation of Binding Energies of Interstellar Sulphur-Containing Species on Crystalline Water Ice Models [arxiv.org]

Trimethylolmethane: A Scaffolding Core for Innovations in Drug Delivery and Biomedical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Trimethylolmethane (TMM), a seemingly simple triol, is emerging as a versatile building block in the development of advanced materials for drug delivery and biomedical applications. Its compact, trifunctional structure provides a unique scaffold for the synthesis of complex macromolecules, including dendrimers and cross-linked polymers, with tailorable properties for targeted therapies and regenerative medicine. This technical guide explores the potential research areas for Trimethylolmethane, detailing its synthesis, derivatization, and applications, while providing insights into experimental protocols and key performance data.

Core Properties and Synthesis of Trimethylolmethane

Trimethylolmethane, systematically known as 2-(hydroxymethyl)propane-1,3-diol, is a white crystalline solid with the molecular formula C4H10O3.[1] Its three primary hydroxyl groups offer multiple reaction sites for polymerization and derivatization.

Table 1: Physicochemical Properties of Trimethylolmethane [1][2]

| Property | Value |

| Molecular Formula | C4H10O3 |

| Molecular Weight | 106.12 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 67-68 °C |

| Boiling Point | Decomposes |

| Solubility | Soluble in water and polar organic solvents |

| CAS Number | 4704-94-3 |

Experimental Protocol: Synthesis of Trimethylolmethane

A common laboratory-scale synthesis of Trimethylolmethane involves a multi-step process, as outlined in U.S. Patent 4,091,040.[3] The key steps are summarized below.

Diagram 1: Synthesis Pathway of Trimethylolmethane

Caption: A simplified workflow for the synthesis of Trimethylolmethane.

Step 1: Synthesis of Ethyl Ethoxymethylenemalonate Diethyl malonate is reacted with ethyl orthoformate in the presence of a catalyst such as anhydrous zinc chloride and a solvent like acetic anhydride. The reaction mixture is heated, and the product is isolated by distillation.[3]

Step 2: Synthesis of Diethyl Diethoxymethylmalonate Ethyl ethoxymethylenemalonate is then reacted with sodium ethoxide.[3]

Step 3: Reduction to 3,3-diethoxy-2-(hydroxymethyl)-1-propanol The diethyl diethoxymethylmalonate is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an inert solvent such as diethyl ether.[3]

Step 4: Hydrolysis and Hydrogenation to Trimethylolmethane The resulting propanol (B110389) derivative is acidified to a pH of 2.5 and subsequently hydrogenated in the presence of a ruthenium-on-carbon catalyst to yield Trimethylolmethane.[3]

Potential Research Area 1: Trimethylolmethane-Based Dendrimers for Drug and Gene Delivery

The trifunctional nature of TMM makes it an ideal core molecule for the divergent synthesis of dendrimers. These highly branched, monodisperse macromolecules offer several advantages for drug and gene delivery, including high drug loading capacity, improved solubility of hydrophobic drugs, and the ability to be functionalized with targeting ligands.[4][5]

Synthesis of TMM-Core Dendrimers

The synthesis of TMM-core dendrimers typically follows a divergent approach, where successive generations of branching units are added to the TMM core. A common strategy involves the use of poly(amidoamine) (PAMAM) chemistry.[6]

Diagram 2: Divergent Synthesis of a TMM-Core PAMAM Dendrimer

Caption: Workflow for the synthesis and drug loading of a TMM-core PAMAM dendrimer.

Experimental Protocol: Synthesis of TMM-Core PAMAM Dendrimers (General Procedure) [7][8]

-

Generation 0 Synthesis: Trimethylolmethane is reacted with an excess of methyl acrylate (B77674) via a Michael addition reaction to produce the ester-terminated Generation 0 dendrimer.

-

Generation 1 Synthesis: The Generation 0 dendrimer is then reacted with a large excess of ethylenediamine (B42938) to carry out an amidation reaction, resulting in the amine-terminated Generation 1 dendrimer.

-

Higher Generations: The process of Michael addition and amidation is repeated to build higher generations of the dendrimer.

Drug Loading and Release

Drugs can be either physically encapsulated within the dendritic voids or covalently conjugated to the surface functional groups.[9] The release of the drug can be controlled by the design of the dendrimer structure and the nature of the drug-dendrimer interaction.

Table 2: Potential Quantitative Data for TMM-Dendrimer Drug Delivery Systems

| Parameter | Example Data Range | Significance |

| Drug Loading Capacity (%) | 5 - 25% (w/w) | High loading reduces the required dose of the carrier. |

| Encapsulation Efficiency (%) | 70 - 95% | Efficient encapsulation minimizes drug loss during formulation. |

| In Vitro Release (%, 24h) | 30 - 80% | Demonstrates the potential for sustained drug release. |

| IC50 (µg/mL) | Varies with drug and cell line | Indicates the cytotoxic potency of the drug-loaded dendrimer.[10][11][12][13][14] |

Potential Research Area 2: Trimethylolmethane as a Cross-linker for Hydrogels in Tissue Engineering

The three hydroxyl groups of TMM can be functionalized to create cross-linking agents for the fabrication of hydrogels. These three-dimensional polymer networks can absorb large amounts of water and are promising materials for tissue engineering scaffolds due to their biocompatibility and tunable mechanical properties.[15][16]

Synthesis of TMM-Crosslinked Hydrogels

A common approach involves the derivatization of TMM to form a trifunctional monomer, such as trimethylolpropane (B17298) triacrylate (TMPTA), which can then be copolymerized with other monomers to form a cross-linked hydrogel network.[4]

Diagram 3: Formation of a TMM-Based Cross-linked Hydrogel

Caption: Schematic for the synthesis of a hydrogel cross-linked with a TMM derivative.

Experimental Protocol: Synthesis of a TMM-Crosslinked Polyacrylamide Hydrogel (Conceptual) [17]

-

Synthesis of TMPTA: Trimethylolmethane is reacted with acryloyl chloride in the presence of a base to form trimethylolpropane triacrylate (TMPTA).

-

Hydrogel Formation: A solution of acrylamide, TMPTA (as the cross-linker), and a photoinitiator in water is prepared.

-

Photopolymerization: The solution is exposed to UV light to initiate polymerization and cross-linking, resulting in the formation of the hydrogel.

Mechanical Properties and Biocompatibility

The mechanical properties of the hydrogel, such as its stiffness and elasticity, can be tuned by varying the concentration of the TMM-based cross-linker.[1][18] These properties are crucial for mimicking the extracellular matrix of specific tissues.

Table 3: Potential Mechanical Properties of TMM-Crosslinked Hydrogels

| Property | Example Data Range | Measurement Technique |

| Young's Modulus (kPa) | 10 - 500 | Tensile Testing |

| Elongation at Break (%) | 50 - 300 | Tensile Testing |

| Swelling Ratio | 5 - 20 | Gravimetric Analysis |

Biocompatibility is a critical requirement for any material intended for biomedical applications. In vitro cytotoxicity assays and in vivo animal studies are necessary to evaluate the safety of TMM-based materials.[19][20][21][22]

Table 4: Biocompatibility and Toxicity Assessment

| Assay | Purpose | Example Endpoint |

| MTT Assay | Evaluates cell viability and cytotoxicity. | IC50 value (concentration that inhibits 50% of cell growth).[23] |

| Live/Dead Staining | Visualizes live and dead cells in contact with the material. | Percentage of viable cells. |

| In Vivo Implantation | Assesses the tissue response to the material in an animal model.[17] | Histological analysis of inflammation and tissue integration. |

Potential Research Area 3: Functionalized Trimethylolmethane Derivatives